Chemical structure and properties of 2-Fluoro-4-(difluoromethyl)pyridine
Chemical structure and properties of 2-Fluoro-4-(difluoromethyl)pyridine
An In-depth Technical Guide to 2-Fluoro-4-(difluoromethyl)pyridine
Introduction: A Strategic Building Block in Modern Chemistry
2-Fluoro-4-(difluoromethyl)pyridine is a substituted pyridine derivative that has emerged as a significant building block in medicinal and agricultural chemistry.[1] The unique arrangement of its functional groups—a fluorine atom at the 2-position and a difluoromethyl group at the 4-position—imparts a distinct reactivity profile and a set of physicochemical properties that are highly sought after in the design of novel bioactive molecules. The pyridine ring itself is a prevalent scaffold in numerous pharmaceuticals. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Fluoro-4-(difluoromethyl)pyridine, offering valuable insights for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
The judicious placement of fluorine substituents significantly alters the electronic landscape of the pyridine ring, which in turn governs its physical and chemical behavior.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃N | [1][4] |
| Molecular Weight | 147.10 g/mol | [1][4] |
| Appearance | Solid | [1][4] |
| CAS Number | 84940-51-2 | [1] |
| InChI Key | HQURWUNRSQARIS-UHFFFAOYSA-N | [1][4] |
Spectroscopic Characterization
The structural elucidation of 2-Fluoro-4-(difluoromethyl)pyridine relies heavily on nuclear magnetic resonance (NMR) spectroscopy.
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¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethyl group, arising from coupling with the two adjacent fluorine atoms.[1]
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¹³C NMR: The carbon spectrum shows six distinct signals. Carbons directly bonded to fluorine (C-2, C-4, and the CHF₂ carbon) exhibit splitting due to C-F coupling and are shifted downfield.[1]
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¹⁹F NMR: This technique is particularly informative, showing two separate signals corresponding to the fluorine at C-2 and the two equivalent fluorine atoms of the difluoromethyl group, reflecting their different chemical environments.[1]
Synthesis and Manufacturing
The synthesis of 2-Fluoro-4-(difluoromethyl)pyridine can be approached through several routes, typically involving the introduction of the fluorinated moieties onto a pre-existing pyridine scaffold. A common strategy involves the fluorination of a corresponding chlorinated precursor. For instance, the difluoromethyl group can be introduced, followed by a halogen exchange reaction (Halex) to replace a chlorine atom at the 2-position with fluorine. The presence of the electron-withdrawing difluoromethyl group at the 4-position activates the C-2 position, facilitating this nucleophilic aromatic substitution.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Fluoro-4-(difluoromethyl)pyridine is dominated by the electronic effects of its substituents. The fluorine atom at C-2 and the difluoromethyl group at C-4 are both strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic profile is the key to its synthetic utility.
Nucleophilic Aromatic Substitution (SₙAr)
The most prominent reaction of this molecule is nucleophilic aromatic substitution (SₙAr) at the C-2 position.[5][6][7] The electron-deficient nature of the ring, enhanced by both fluorinated groups, makes it highly susceptible to attack by nucleophiles. The fluorine atom at C-2 is an excellent leaving group in these reactions, often displaying superior reactivity compared to other halogens like chlorine.[7][8] This enhanced reactivity allows for SₙAr reactions to be carried out under milder conditions, which is a significant advantage when working with complex molecules bearing sensitive functional groups.[5][6][7]
A wide array of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can be employed to displace the C-2 fluorine, providing a versatile method for introducing diverse functionalities.
Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
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Reaction Setup: In a clean, dry reaction vessel, dissolve 2-Fluoro-4-(difluoromethyl)pyridine (1.0 equivalent) and the desired amine nucleophile (1.1-1.5 equivalents) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
The Role of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a unique entity in medicinal chemistry.[2][9] It is considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[2][9][10] Unlike the more common trifluoromethyl (-CF₃) group, the CF₂H group retains an acidic proton, allowing it to act as a weak hydrogen bond donor.[9] This capability can be crucial for enhancing binding affinity to biological targets.[10] Furthermore, the CF₂H group increases lipophilicity and metabolic stability, which can improve a drug candidate's pharmacokinetic profile.[2][9][10]
Sources
- 1. 2-Fluoro-4-(difluoromethyl)pyridine | 84940-51-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. 2-Fluoro-4-(difluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
